N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a sulfanyl-linked benzylcarbamoyl methyl group. A methyl bridge connects the oxadiazole to a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is C₂₄H₂₅N₅O₆S, with a molecular weight of 535.55 g/mol (estimated).
Properties
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-29-16-9-15(10-17(30-2)20(16)31-3)21(28)24-12-19-25-26-22(32-19)33-13-18(27)23-11-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGITJCOURUFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Core: This is achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or PPA.
Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the oxadiazole core with benzyl isocyanate under controlled conditions.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the intermediate with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like EDCI or DCC.
Chemical Reactions Analysis
N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
The compound shares a 1,3,4-oxadiazole scaffold with derivatives reported in , and 10. Key differences lie in substituents and biological targets:
Key Observations:
- Substituent Impact on Bioactivity: The 2-amino-thiazole group in 7c–7d correlates with urease inhibition, while indole derivatives (8a−s) target α-glucosidase, highlighting substituent-driven target specificity .
- Steric Effects : The benzylcarbamoyl methyl sulfanyl group in the target compound introduces steric bulk absent in 7c–7d, which may affect binding pocket compatibility.
Thiadiazole-Based Analogues
and describe thiadiazole derivatives with sulfanyl-linked benzamide groups, offering insights into heterocycle substitution trends:
Key Differences:
Structure-Activity Relationship (SAR) Insights
- Sulfanyl Linkage : Critical for maintaining heterocyclic rigidity and enabling disulfide bond formation in biological environments .
- Aromatic Substitution: Electron-rich groups (e.g., trimethoxybenzamide) improve π-π stacking but may compete with hydrogen bonding (e.g., amino-thiazole in 7c–7d) .
- Heterocycle Choice : Oxadiazoles (target compound) are less polarizable than thiadiazoles (), affecting binding to hydrophobic pockets .
Biological Activity
N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)Methyl]-3,4,5-Trimethoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. Its unique structural features and functional groups suggest significant potential for various biological activities. This article explores its biological activity, focusing on enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Oxadiazole Ring : Known for diverse biological activities.
- Benzamide Moiety : Implicated in various pharmacological effects.
- Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties:
- Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This mechanism suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Butyrylcholinesterase Inhibition : Similar to acetylcholinesterase, this inhibition further supports its role in managing cholinergic dysfunctions.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses notable antimicrobial properties:
- In Vitro Studies : The compound has demonstrated bacteriostatic activity against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial protein synthesis pathways .
- Potential Applications : Given its structural similarities to other known antimicrobial agents, it could serve as a lead compound for developing new antibiotics .
Anti-inflammatory and Anticancer Properties
Emerging research suggests that the compound may also exhibit anti-inflammatory and anticancer activities:
- Anti-inflammatory Effects : The presence of the benzamide moiety is often associated with anti-inflammatory properties. Further research is needed to elucidate the specific pathways involved.
- Anticancer Potential : Initial findings indicate that it may inhibit cancer cell proliferation through mechanisms similar to those observed in other oxadiazole derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Oxadiazole Ring : Utilizing appropriate precursors and reaction conditions.
- Introduction of Benzamide Moiety : Achieved through acylation reactions.
- Final Modifications : Including sulfanylation and methylation processes for functional group optimization.
These synthetic routes are crucial for ensuring high yield and purity in industrial applications.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Enzyme inhibition (AChE), Antimicrobial | Binds to active sites of enzymes |
| Similar Oxadiazole Derivatives | Varies (antimicrobial) | Often involves protein synthesis disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
